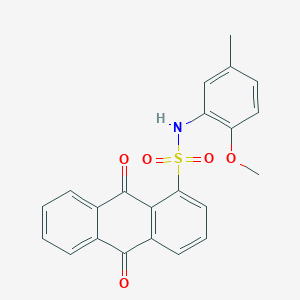![molecular formula C17H11ClN2O3S B280751 N-(2-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-4-sulfonamide](/img/structure/B280751.png)
N-(2-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-4-sulfonamide, also known as SU6656, is a small molecule inhibitor that has been extensively used in scientific research for its ability to inhibit tyrosine kinases. Tyrosine kinases are enzymes that play a crucial role in the regulation of cellular processes such as cell growth, differentiation, and metabolism. SU6656 has been shown to be effective in inhibiting several tyrosine kinases, including Src family kinases, which are involved in the regulation of cell signaling pathways.
作用機序
N-(2-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-4-sulfonamide inhibits tyrosine kinases by binding to the ATP-binding site of the enzyme, thereby preventing the transfer of phosphate groups to downstream signaling molecules. This inhibition leads to the disruption of signaling pathways that are essential for cell growth and survival.
Biochemical and Physiological Effects:
The inhibition of tyrosine kinases by this compound has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce the production of pro-inflammatory cytokines. This compound has also been shown to have neuroprotective effects, as it can inhibit the activity of NMDA receptors, which are involved in the regulation of neuronal activity.
実験室実験の利点と制限
One of the main advantages of using N-(2-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-4-sulfonamide in lab experiments is its specificity for tyrosine kinases. It has been shown to be effective in inhibiting several tyrosine kinases, while having little or no effect on other enzymes. This specificity makes it a valuable tool for studying the role of tyrosine kinases in cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the use of N-(2-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-4-sulfonamide in scientific research. One potential application is in the development of new cancer therapies. This compound has been shown to be effective in inducing apoptosis in cancer cells, and further research could lead to the development of new drugs that target tyrosine kinases in cancer cells. Another potential application is in the study of neurodegenerative diseases, as this compound has been shown to have neuroprotective effects. Finally, further research could be done to improve the solubility of this compound, which would make it easier to use in a wider range of experiments.
合成法
The synthesis of N-(2-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-4-sulfonamide involves several steps, starting with the preparation of 2-amino-5-chlorobenzophenone, which is then reacted with 2-nitrobenzaldehyde to form the intermediate compound. This intermediate is then reduced and cyclized to form the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment.
科学的研究の応用
N-(2-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-4-sulfonamide has been extensively used in scientific research to study the role of tyrosine kinases in cellular processes. It has been shown to be effective in inhibiting several tyrosine kinases, including Src family kinases, which are involved in the regulation of cell signaling pathways. This compound has also been used to study the role of tyrosine kinases in cancer, as well as in the development of new cancer therapies.
特性
分子式 |
C17H11ClN2O3S |
|---|---|
分子量 |
358.8 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-2-oxo-1H-benzo[cd]indole-4-sulfonamide |
InChI |
InChI=1S/C17H11ClN2O3S/c18-13-5-1-2-6-14(13)20-24(22,23)11-8-10-4-3-7-15-16(10)12(9-11)17(21)19-15/h1-9,20H,(H,19,21) |
InChIキー |
MVWJOHMUGYJUKT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=C4C(=C2)C=CC=C4NC3=O)Cl |
正規SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=C4C(=C2)C=CC=C4NC3=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280668.png)

![2-Methoxyphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B280675.png)
![2-isonicotinoyldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280681.png)
![2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280682.png)
![2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280683.png)

![Ethyl 1-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B280687.png)
![3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid](/img/structure/B280688.png)

![4-{[(3-Bromo-4-hydroxy-1-naphthyl)amino]sulfonyl}benzoic acid](/img/structure/B280690.png)
![4-{[(3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl)amino]sulfonyl}benzoic acid](/img/structure/B280691.png)
![4-[(7,7-Dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)sulfamoyl]benzoic acid](/img/structure/B280692.png)
![4-{[(9-Oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)amino]sulfonyl}benzoic acid](/img/structure/B280693.png)
